molecular formula C19H23NO2 B100867 Buchapine deriv. CAS No. 18118-29-1

Buchapine deriv.

Cat. No.: B100867
CAS No.: 18118-29-1
M. Wt: 297.4 g/mol
InChI Key: YADLZLRNLRNTCM-UHFFFAOYSA-N
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Description

Buchapine deriv is a complex organic compound with a unique structure that includes a quinolinone core substituted with two 3-methyl-2-butenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Buchapine deriv. typically involves multi-step organic reactions. One common approach is to start with a quinolinone derivative and introduce the 3-methyl-2-butenyl groups through alkylation reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Buchapine deriv. can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with ketone or carboxylic acid groups, while reduction can produce alcohols or amines.

Scientific Research Applications

Buchapine deriv. has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Buchapine deriv. involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-(3-methyl-2-butenyl)-3-cyclopenten-1-one
  • Methyl 3-methyl-2-butenyl ether
  • 3-Methyl-2-butenyl acetate

Uniqueness

Compared to similar compounds, Buchapine deriv. stands out due to its unique quinolinone core and the presence of two 3-methyl-2-butenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

18118-29-1

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

4-(3-methylbut-2-enoxy)-3-(3-methylbut-2-enyl)-1H-quinolin-2-one

InChI

InChI=1S/C19H23NO2/c1-13(2)9-10-16-18(22-12-11-14(3)4)15-7-5-6-8-17(15)20-19(16)21/h5-9,11H,10,12H2,1-4H3,(H,20,21)

InChI Key

YADLZLRNLRNTCM-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C2=CC=CC=C2NC1=O)OCC=C(C)C)C

Canonical SMILES

CC(=CCC1=C(C2=CC=CC=C2NC1=O)OCC=C(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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